2-(2-Chloro-4-fluorophenoxy)ethylamine hydrochloride 2-(2-Chloro-4-fluorophenoxy)ethylamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1051919-33-5
VCID: VC4043207
InChI: InChI=1S/C8H9ClFNO.ClH/c9-7-5-6(10)1-2-8(7)12-4-3-11;/h1-2,5H,3-4,11H2;1H
SMILES: C1=CC(=C(C=C1F)Cl)OCCN.Cl
Molecular Formula: C8H10Cl2FNO
Molecular Weight: 226.07 g/mol

2-(2-Chloro-4-fluorophenoxy)ethylamine hydrochloride

CAS No.: 1051919-33-5

Cat. No.: VC4043207

Molecular Formula: C8H10Cl2FNO

Molecular Weight: 226.07 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Chloro-4-fluorophenoxy)ethylamine hydrochloride - 1051919-33-5

Specification

CAS No. 1051919-33-5
Molecular Formula C8H10Cl2FNO
Molecular Weight 226.07 g/mol
IUPAC Name 2-(2-chloro-4-fluorophenoxy)ethanamine;hydrochloride
Standard InChI InChI=1S/C8H9ClFNO.ClH/c9-7-5-6(10)1-2-8(7)12-4-3-11;/h1-2,5H,3-4,11H2;1H
Standard InChI Key KNCOTHOJVWILSN-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1F)Cl)OCCN.Cl
Canonical SMILES C1=CC(=C(C=C1F)Cl)OCCN.Cl

Introduction

Structural and Molecular Characteristics

The molecular formula of 2-(2-Chloro-4-fluorophenoxy)ethylamine hydrochloride is C₈H₁₀Cl₂FNO, with a molecular weight of 226.07 g/mol . The compound consists of a phenoxy ring substituted with chlorine (2-position) and fluorine (4-position), connected via an ether linkage to an ethylamine group that is protonated as a hydrochloride salt. Key structural features include:

  • Halogen substituents: The electron-withdrawing chloro and fluoro groups influence the compound’s electronic properties, enhancing its stability and reactivity in substitution reactions .

  • Ethylamine moiety: The primary amine group enables participation in nucleophilic reactions, making it a versatile intermediate in organic synthesis .

  • Hydrochloride salt form: Improves solubility in polar solvents, facilitating its use in biological and pharmaceutical applications .

The compound’s logP (partition coefficient) is estimated at 2.4, indicating moderate lipophilicity, while its polar surface area of 27.98 Ų suggests moderate permeability . These properties align with trends observed in structurally similar phenoxyethylamine derivatives .

Synthetic Pathways and Optimization

Synthesis from 2-Chloro-4-fluorophenol

The synthesis of 2-(2-Chloro-4-fluorophenoxy)ethylamine hydrochloride typically begins with 2-chloro-4-fluorophenol (CAS 1996-41-4), a commercially available precursor . The reaction sequence involves:

  • Etherification: Reaction with ethylene oxide under basic conditions (e.g., KOH or K₂CO₃) to form 2-(2-chloro-4-fluorophenoxy)ethanol.

    C₆H₃ClFO+C₂H₄ObaseC₆H₃ClFO-CH₂CH₂OH\text{C₆H₃ClFO} + \text{C₂H₄O} \xrightarrow{\text{base}} \text{C₆H₃ClFO-CH₂CH₂OH}
  • Amination: Conversion of the hydroxyl group to an amine via a Gabriel synthesis or Mitsunobu reaction, yielding 2-(2-chloro-4-fluorophenoxy)ethylamine.

  • Salt Formation: Treatment with hydrochloric acid to produce the hydrochloride salt .

This route mirrors methods used for analogous compounds, such as 2-(4-fluorophenoxy)ethylamine hydrochloride, which achieves yields exceeding 80% under optimized conditions .

Challenges in Regioselectivity

The positional isomerism of chlorine and fluorine substituents significantly impacts reactivity. For example, 3-chloro-4-fluoronitrobenzene (CAS 350-30-1) has been used in Suzuki-Miyaura couplings to generate biaryl intermediates , but the 2-chloro-4-fluoro configuration in the target compound may alter reaction kinetics due to steric and electronic effects .

Physicochemical Properties

Key physicochemical parameters derived from structural analogs include:

PropertyValueSource
Melting Point180–185°C (decomposes)Estimated
Solubility in Water25 mg/mL (20°C)Estimated
logD (pH 7.4)2.4Calculated
pKa (amine group)9.1 ± 0.2Analog data

The compound’s hydrochloride salt enhances aqueous solubility, making it suitable for in vitro biological assays . Its stability under acidic conditions has been inferred from studies on 2-(4-fluorophenoxy)ethylamine hydrochloride, which remains intact at pH 2–6 .

Applications in Scientific Research

Pharmaceutical Intermediates

2-(2-Chloro-4-fluorophenoxy)ethylamine hydrochloride serves as a precursor in the synthesis of:

  • Neurological agents: Structural analogs act as serotonin and dopamine reuptake inhibitors, suggesting potential antidepressant applications .

  • Anticancer compounds: Halogenated phenoxyethylamines exhibit cytotoxicity via caspase-3 activation, with IC₅₀ values <1 µM in breast cancer models.

Material Science

The compound’s halogenated aromatic core contributes to thermal stability, enabling its use in:

  • Polymer additives: Enhances flame retardancy in epoxy resins .

  • Liquid crystals: Modifies phase transition temperatures in display technologies .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

The ethylamine moiety facilitates hydrogen bonding with enzyme active sites. For example, 2-(3-chloro-4-fluorophenoxy)ethylamine (a positional isomer) inhibits monoamine oxidase B (MAO-B) with a Kᵢ of 0.8 µM. This suggests potential utility in neurodegenerative disease research.

Receptor Interactions

Molecular docking studies predict high affinity for β₂-adrenergic receptors (ΔG = −9.2 kcal/mol), comparable to propranolol . Such interactions could underpin cardiovascular applications.

Comparative Analysis with Structural Analogs

CompoundSubstitution PatternKey Differences
2-(4-Fluorophenoxy)ethylamine HCl4-F onlyLower logP (1.8), higher aqueous solubility
2-(3-Chloro-4-F-phenoxy)ethylamine HCl3-Cl, 4-FEnhanced MAO-B inhibition
2-(2,4-Dichlorophenoxy)ethylamine HCl2,4-ClHigher cytotoxicity (IC₅₀ = 0.11 µM)

The 2-chloro-4-fluoro configuration balances lipophilicity and electronic effects, making it a versatile scaffold for further derivatization.

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